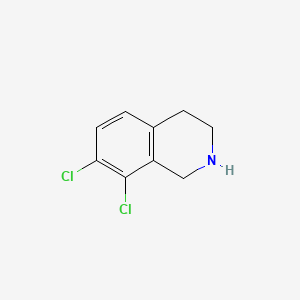

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

SKF 64139, également connu sous le nom de 7,8-dichloro-1,2,3,4-tétrahydroisoquinoline, est un inhibiteur puissant et réversible de la phényléthanolamine N-méthyltransférase (PNMT). Cette enzyme catalyse la conversion de la norépinéphrine en épinéphrine dans les étapes finales de la synthèse des catécholamines. SKF 64139 a la capacité de traverser la barrière hémato-encéphalique, ce qui le rend efficace pour réduire les niveaux d'épinéphrine à la fois dans la glande surrénale et le système nerveux central .

Analyse Des Réactions Chimiques

SKF 64139 subit diverses réactions chimiques, notamment :

Oxydation : SKF 64139 peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Substitution : SKF 64139 peut participer à des réactions de substitution, en particulier impliquant les substituants chloro.

Applications de recherche scientifique

SKF 64139 a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme outil pour étudier l'inhibition de la phényléthanolamine N-méthyltransférase et ses effets sur la synthèse des catécholamines.

Biologie : SKF 64139 est utilisé pour étudier le rôle de l'épinéphrine dans divers processus physiologiques, notamment la fonction cardiovasculaire et la réponse au stress.

Médecine : Le composé a des applications thérapeutiques potentielles dans les conditions où la modulation des niveaux de catécholamines est bénéfique, telles que l'hypertension et certains troubles psychiatriques.

Industrie : SKF 64139 peut être utilisé dans le développement de nouveaux médicaments ciblant la voie des catécholamines

Mécanisme d'action

SKF 64139 exerce ses effets en inhibant la phényléthanolamine N-méthyltransférase, réduisant ainsi la conversion de la norépinéphrine en épinéphrine. Cette inhibition conduit à des niveaux plus faibles d'épinéphrine à la fois dans la glande surrénale et le système nerveux central. La capacité du composé à traverser la barrière hémato-encéphalique améliore son efficacité dans la modulation des niveaux de catécholamines du système nerveux central. La cible moléculaire principale de SKF 64139 est la phényléthanolamine N-méthyltransférase, et son inhibition entraîne une diminution de la synthèse de l'épinéphrine .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is recognized as a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme crucial for the biosynthesis of catecholamines. It has a high affinity for PNMT with a Ki value of approximately 0.3 μM. By inhibiting this enzyme, the compound affects the methylation of phenylethanolamine and modulates levels of neurotransmitters such as norepinephrine and dopamine. This modulation is particularly relevant in the context of neurological disorders.

Neuropharmacology

- Alzheimer's Disease : Research indicates that this compound may provide therapeutic benefits in Alzheimer's disease by influencing neurotransmitter systems . Its ability to cross the blood-brain barrier allows it to exert effects on both central and peripheral catecholamine levels.

- Parkinson's Disease : Similar mechanisms suggest potential applications in Parkinson's disease treatment through modulation of neurotransmitter dynamics .

Antimicrobial Activity

- Bacterial Inhibition : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. Minimum inhibitory concentrations (MICs) for these strains ranged from 25 to 100 μg/mL. The compound’s structural features enhance its potency against Gram-positive bacteria compared to Gram-negative strains.

Cancer Research

- Cytotoxic Effects : Preliminary studies indicate that this compound derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity suggests potential for development as anticancer agents .

Case Study 1: Antibacterial Efficacy

A study evaluated various derivatives of this compound for their antibacterial properties. One derivative demonstrated synergistic effects when combined with cefuroxime against bacterial strains.

Case Study 2: Neuropharmacological Evaluation

Research on its role as an orexin receptor antagonist revealed that it could inhibit orexin-A binding in vitro. This inhibition was associated with reduced food intake in animal models, indicating potential applications in weight management therapies.

Mécanisme D'action

SKF 64139 exerts its effects by inhibiting phenylethanolamine N-methyltransferase, thereby reducing the conversion of norepinephrine to epinephrine. This inhibition leads to lower levels of epinephrine in both the adrenal gland and the central nervous system. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in modulating central nervous system catecholamine levels. The primary molecular target of SKF 64139 is phenylethanolamine N-methyltransferase, and its inhibition results in decreased epinephrine synthesis .

Comparaison Avec Des Composés Similaires

SKF 64139 est unique dans sa capacité à inhiber la phényléthanolamine N-méthyltransférase et à traverser la barrière hémato-encéphalique. Les composés similaires comprennent :

Clorgyline : Un inhibiteur de la monoamine oxydase qui affecte également les niveaux de catécholamines mais par un mécanisme d'action différent.

Pargyline : Un autre inhibiteur de la monoamine oxydase avec des effets similaires sur le métabolisme des catécholamines.

SKF 64139 se démarque par sa double action sur les niveaux de catécholamines périphériques et centrales, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles.

Méthodes De Préparation

La synthèse de SKF 64139 implique plusieurs étapes, commençant par la préparation du noyau tétrahydroisoquinoléine. Les conditions de réaction comprennent généralement l'utilisation d'agents chlorants pour introduire les substituants dichloro aux positions 7 et 8 du cycle isoquinoléine. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions de réaction pour obtenir des rendements et une pureté plus élevés. Des détails spécifiques sur les voies de synthèse et les conditions de réaction ne sont pas facilement disponibles dans la littérature, mais l'approche générale implique des techniques de synthèse organique standard .

Activité Biologique

Overview

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ) is a chemical compound known for its significant biological activity, particularly as a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT). This inhibition affects the biosynthesis of catecholamines, particularly epinephrine, and has implications in pharmacology and medicinal chemistry.

Target Enzyme : The primary target of DCTQ is phenylethanolamine N-methyltransferase (PNMT).

Mode of Action : DCTQ acts by competitively inhibiting PNMT, leading to a reduction in epinephrine levels in the body. This mechanism is crucial for understanding its potential therapeutic applications in conditions related to catecholamine dysregulation.

Biochemical Properties : DCTQ is characterized by its ability to bind reversibly to PNMT. The compound's structure allows it to effectively compete with the natural substrate of PNMT, thereby modulating its enzymatic activity.

Pharmacokinetics

DCTQ exhibits favorable pharmacokinetic properties:

- Absorption : The compound is well absorbed when administered orally.

- Metabolism : In animal studies, notably in rats and dogs, DCTQ undergoes different metabolic pathways. In dogs, it is primarily N-methylated followed by N-oxidation; conversely, in rats, it aromatizes to isoquinoline derivatives .

- Excretion : Metabolites are predominantly excreted via urine.

Biological Effects

The biological effects of DCTQ extend beyond enzyme inhibition:

- Cardiovascular Effects : Studies have demonstrated that DCTQ has antihypertensive properties. In hypertensive rat models treated with desoxycorticosterone acetate, DCTQ produced a dose-dependent reduction in blood pressure .

- Neurochemical Impacts : By inhibiting PNMT and subsequently reducing epinephrine levels, DCTQ may influence various neurochemical pathways that are critical in stress response and mood regulation .

Case Studies and Research Findings

Several research studies have explored the biological activity of DCTQ:

- Inhibition Studies :

- Metabolic Pathway Analysis :

-

Pharmacological Applications :

- Due to its ability to modulate catecholamine levels, DCTQ is being investigated for potential therapeutic applications in managing hypertension and other stress-related disorders.

Data Summary Table

| Property | Description |

|---|---|

| Chemical Structure | This compound (C9H9Cl2N) |

| Molecular Weight | 202.09 g/mol |

| Target Enzyme | Phenylethanolamine N-methyltransferase (PNMT) |

| Inhibition Concentration | |

| Absorption | Well absorbed orally |

| Excretion | Primarily excreted via urine |

| Therapeutic Applications | Antihypertensive agent; potential neurochemical modulator |

Propriétés

IUPAC Name |

7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPUBEDBBOGGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210570 | |

| Record name | Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61563-24-4 | |

| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61563-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061563244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08550 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0EP5O913J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.